molecular formula C16H21NO4 B1334395 Diethyl 2-[(2,4-dimethylanilino)methylene]malonate CAS No. 104007-06-9

Diethyl 2-[(2,4-dimethylanilino)methylene]malonate

Cat. No. B1334395
CAS RN: 104007-06-9
M. Wt: 291.34 g/mol
InChI Key: MXFZEZXAMXAJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-[(2,4-dimethylanilino)methylene]malonate is a chemical compound that is part of a broader class of diethyl aryl amino methylene malonate (DAM) derivatives. These compounds are characterized by their methylene malonate moiety and have been the subject of various studies due to their interesting chemical properties and potential applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of DAM derivatives often involves the reaction of diethyl malonate with different substituents. For instance, the reaction of diethyl malonate with nitroso chlorides in the presence of anhydrous K2CO3 at room temperature can lead to the C-alkylation and formation of α-substituted oximes with a diethyl malonate moiety . Similarly, the reaction of diethyl 2-(3'-methyl-but-2'-enyl) malonate with anilines has been used as a general method for the synthesis of various quinolinone derivatives, which are precursors to pyrano alkaloids .

Molecular Structure Analysis

The molecular structures of DAM derivatives have been extensively studied using single crystal X-ray diffraction. These studies have revealed that the molecules often adopt a co-planar conformation with strong intramolecular N–H⋯O hydrogen bonding, forming a ring of graph-set motif S11 (6) . The presence of substituents like chloro and nitro groups can influence the strength and presence of additional intramolecular hydrogen bonds, as well as the overall molecular conformation .

Chemical Reactions Analysis

DAM derivatives can undergo various chemical reactions, including formal [3+2] cycloaddition–rearrangement cascades with alkynes to provide penta-2,4-dien-1-one adducts . These reactions proceed with excellent regioselectivity and without the need for a catalyst. The resulting dienone products do not adopt planar s-trans conformations but rather nonplanar geometries, which are confirmed by X-ray diffraction analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of DAM derivatives are influenced by their molecular structure and the nature of their substituents. For example, the crystal structures of diethyl 2-[(2-hydroxyanilino)methylidene]malonate and diethyl 2-[(4-hydroxyanilino)methylidene]malonate show different crystallographic systems and hydrogen bonding patterns due to the position of the hydroxy group . The presence of nitro groups can also affect the coplanarity of the molecule and the conjugating effect along the molecule, as seen in the crystal structure of diethyl 2-(1-methyl-5-nitro-1H-imidazol-4-ylmethylene)malonate .

Scientific Research Applications

Precursor in Multistage Synthesis

Diethyl 2-((4-nitroanilino)methylene)malonate, a closely related molecule, serves as a critical precursor in the synthesis of several quinoline derivatives. These derivatives exhibit a range of biological activities, including antiviral, immunosuppressive, anticancer, and photoprotector properties. The molecule is synthesized through a nucleophilic vinyl substitution between 4-nitroaniline and diethylethoxymethylene malonate (EMA) and is seen as a potential candidate for industrial-scale production due to a newly developed synthesis method that operates at room temperature (Valle et al., 2018).

Supramolecular Architecture

The molecule's derivatives, particularly diethyl 2-[(2-hydroxyanilino)methylidene]malonate and diethyl 2-[(4-hydroxyanilino)methylidene]malonate, have been studied for their crystalline properties and supramolecular architecture. These compounds demonstrate varied hydrogen bonding patterns and molecular packing, influenced mainly by intermolecular O-H...O interactions and C-H...O interactions. This insight into their structural attributes underlines their potential in material science and crystal engineering (Ilangovan et al., 2013).

Polymerization Initiator

Methylene bis(diethyl malonate) in combination with cerium ammonium nitrate serves as an initiator in organic solvents for the polymerization of certain monomers, such as methyl methacrylate. This process is significant due to its high yield and the potential to control the molecular weight of the resulting polymer, hinting at applications in the manufacturing of plastics and resins (Bıçak & Özeroğlu, 2001).

Molecular Structure Analysis

Studies involving the molecule's derivatives, like diethyl 2-(4-methylbenzylidene)malonate, have been conducted to understand their molecular and crystal structures. These analyses, which include methods like X-ray diffraction and NMR spectroscopy, contribute to a deeper understanding of the compound's structural intricacies. This knowledge is valuable for various applications, including drug design and materials science (Achutha et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, Diethyl malonate, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, is very toxic to aquatic life, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

diethyl 2-[(2,4-dimethylanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-5-20-15(18)13(16(19)21-6-2)10-17-14-8-7-11(3)9-12(14)4/h7-10,17H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFZEZXAMXAJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-[(2,4-dimethylanilino)methylene]malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.